molecular formula C13H17NOS B2520704 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one CAS No. 2167531-12-4

1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one

Cat. No.: B2520704
CAS No.: 2167531-12-4
M. Wt: 235.35
InChI Key: FGDXCQNDVHBALR-UHFFFAOYSA-N
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Description

1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one is an organic compound that features a pyrrolidine ring substituted with a thiophene group and a pent-4-en-1-one chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pent-4-en-1-one chain can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions, while the thiophene group can participate in π-π stacking interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

    1-(Thiophen-3-yl)pyrrolidine: Lacks the pent-4-en-1-one chain, making it less versatile in terms of chemical reactivity.

    1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)butan-2-one: Similar structure but with a shorter carbon chain, which may affect its biological activity and chemical properties.

Uniqueness: 1-(3-(Thiophen-3-yl)pyrrolidin-1-yl)pent-4-en-1-one is unique due to its combination of a thiophene group, a pyrrolidine ring, and a pent-4-en-1-one chain. This unique structure allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-(3-thiophen-3-ylpyrrolidin-1-yl)pent-4-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NOS/c1-2-3-4-13(15)14-7-5-11(9-14)12-6-8-16-10-12/h2,6,8,10-11H,1,3-5,7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGDXCQNDVHBALR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)N1CCC(C1)C2=CSC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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